N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
CAS No.:
VCID: VC10129512
Molecular Formula: C18H17ClN2O5S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a thiazolidinone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple functional groups. The compound's CAS number is 919633-91-3, and its molecular formula is C18H17ClN2O5S . Synthesis and PreparationThe synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step reactions. These may include the condensation of a benzoyl chloride derivative with an appropriate amine, followed by the incorporation of the thiazolidinone moiety. Specific conditions such as temperature control and solvent selection are crucial for optimizing the yield and purity of the final product. Biological Activities and Potential ApplicationsWhile specific biological activities of N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide have not been extensively documented, compounds with similar structures often exhibit a range of pharmacological properties. These can include antimicrobial, anti-inflammatory, and anticancer activities, depending on the specific functional groups present and their interactions with biological targets. Potential Applications Table
Research Findings and Future DirectionsResearch on N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is limited, but studies on similar compounds suggest that molecular docking and in vitro assays could provide valuable insights into its biological activities. Future research should focus on characterizing its pharmacokinetic properties and evaluating its efficacy in relevant disease models. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide | ||||||||
Molecular Formula | C18H17ClN2O5S | ||||||||
Molecular Weight | 408.9 g/mol | ||||||||
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | ||||||||
Standard InChI | InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22) | ||||||||
Standard InChIKey | VULCNUAZCVIYRH-UHFFFAOYSA-N | ||||||||
SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | ||||||||
Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | ||||||||
PubChem Compound | 24282531 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume